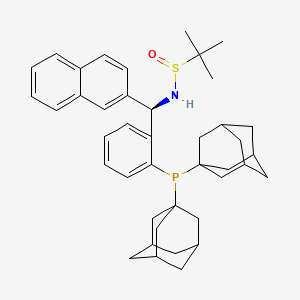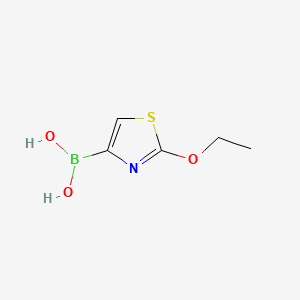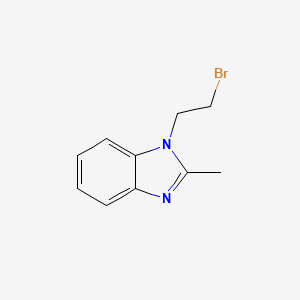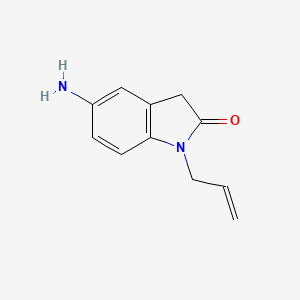
3-(3,5-Dimethyl-4-(pyrrolidin-2-ylmethyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is a complex organic compound featuring a unique combination of functional groups, including a pyrazole ring, a pyrrolidine moiety, and a thiolane-1,1-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common approach is the construction of the pyrazole ring through cyclization reactions involving hydrazine derivatives and diketones . The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, while the thiolane-1,1-dione structure is often synthesized through oxidation reactions involving sulfur-containing precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydropyrazole derivatives, and various substituted pyrrolidine compounds .
Aplicaciones Científicas De Investigación
3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety contributes to the compound’s binding affinity and selectivity, while the thiolane-1,1-dione structure may play a role in redox reactions within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione derivatives: Known for their biological activities and used in drug discovery.
Pyrazole derivatives: Widely studied for their pharmacological properties.
Thiolane derivatives: Investigated for their potential in various chemical and biological applications.
Uniqueness
3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This compound’s structural complexity allows for diverse interactions with molecular targets, making it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C14H23N3O2S |
|---|---|
Peso molecular |
297.42 g/mol |
Nombre IUPAC |
3-[3,5-dimethyl-4-(pyrrolidin-2-ylmethyl)pyrazol-1-yl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C14H23N3O2S/c1-10-14(8-12-4-3-6-15-12)11(2)17(16-10)13-5-7-20(18,19)9-13/h12-13,15H,3-9H2,1-2H3 |
Clave InChI |
OTACIKJLPNOEKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC3CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


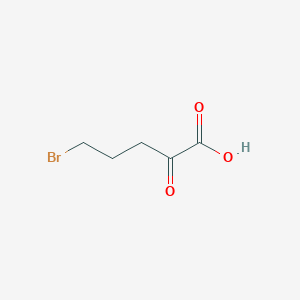
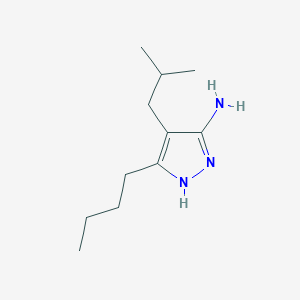
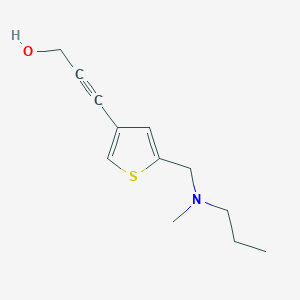

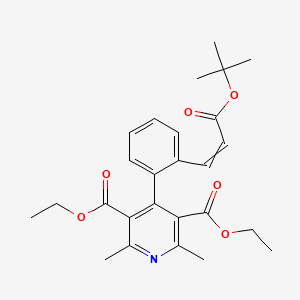
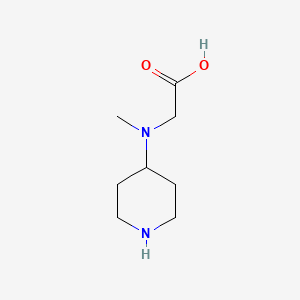
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643989.png)
![2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13644004.png)
